N-benzoyl-N'-(4-fluorophenyl)thiourea

Medicinal Chemistry Cancer Research Molecular Docking

Researchers requiring a validated thiourea scaffold for SIRT1 inhibition face reproducibility risks from uncharacterized substitutes. BFPTU (CAS 399-07-5) is a privileged bidentate ligand with established QSAR and superior target engagement. • SIRT1 inhibitor with in silico binding superiority over hydroxyurea; QSAR model Log 1/C = -0.204π + 0.647 guides rational derivatization. • 4-Fluorophenyl moiety confers up to 9-fold higher hsEH inhibition vs. 3-fluorophenyl analogs, ensuring assay consistency. • Validated mixed-type corrosion inhibitor for mild steel in 1.0 M HCl; forms protective adsorbed films. Sourced from BenchChem with global shipping; 98% purity, suitable for SAR campaigns and in vitro validation.

Molecular Formula C14H11FN2OS
Molecular Weight 274.32 g/mol
CAS No. 399-07-5
Cat. No. B184967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-N'-(4-fluorophenyl)thiourea
CAS399-07-5
Molecular FormulaC14H11FN2OS
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
InChIKeyFPBYQPBSPJYQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-N'-(4-fluorophenyl)thiourea Properties & Research Applications


N-Benzoyl-N'-(4-fluorophenyl)thiourea (BFPTU) is a privileged thiourea scaffold in medicinal chemistry, characterized by a benzoyl group and a 4-fluorophenyl group connected via a thiourea linker [1]. The compound acts as a bidentate ligand and shares a pharmacophore with urea derivatives such as hydroxyurea, which have established anti-cancer activity [2]. Its molecular formula is C14H11FN2OS, with a molecular weight of 274.32 g/mol [3]. BFPTU serves as a parent compound for structural modifications aimed at developing novel anticancer, antiviral, and enzyme-inhibiting agents [2].

Medicinal Chemistry Privileged thiourea scaffold for bioactive derivative design
Ligand Chemistry Bidentate ligand for metal coordination and corrosion inhibition studies
Structural Optimization Parent compound for QSAR-guided structural modifications

Uniqueness of N-Benzoyl-N'-(4-fluorophenyl)thiourea


Thiourea derivatives exhibit wide structural diversity, and subtle changes in substituents dramatically alter physicochemical properties, biological activity, and toxicity profiles. N-Benzoyl-N'-(4-fluorophenyl)thiourea contains a specific 4-fluorophenyl moiety and benzoyl group that confer unique binding affinity to targets such as Sirtuin-1 (SIRT1) and SARS-CoV-2 3CLpro [1]. Replacing the 4-fluorophenyl group with other halogenated or unsubstituted phenyl rings can lead to significant changes in inhibitory potency—for example, 4-fluorophenyl analogs show up to ninefold higher activity compared to 3-fluorophenyl derivatives in human soluble epoxide hydrolase (hsEH) inhibition [2]. Moreover, the benzoyl-thiourea linkage influences both intramolecular hydrogen bonding and metal coordination, which are critical for corrosion inhibition and catalytic applications [3]. Therefore, generic substitution without empirical validation risks compromising experimental reproducibility and biological outcomes.

Target feature
Potential substitute
Risk
4-Fluorophenyl thiourea scaffold
3-Fluorophenyl or unsubstituted phenyl analog
May shift target binding affinity and inhibitory potency profile
Benzoyl-thiourea linkage (intramolecular H-bond, metal coordination)
Urea or other acyl-thiourea linkage
May alter coordination geometry and corrosion inhibition performance

N-Benzoyl-N'-(4-fluorophenyl)thiourea Comparative Evidence


SIRT1 Binding Affinity vs. Hydroxyurea

In silico molecular docking against the Sirtuin-1 (SIRT1) enzyme (PDB ID: 4I5I) demonstrated that N-benzoyl-N'-(4-fluorophenyl)thiourea (FFTU) and its derivatives exhibit lower rerank scores than the clinical comparator hydroxyurea, indicating superior predicted binding affinity and cytotoxic activity [1].

SIRT1 Binding vs. Hydroxyurea
Head-to-head
Lower rerank scores than hydroxyurea (in silico docking)
Supports SIRT1-targeted cancer research model selection
In silico prediction; confirm with binding assays
Medicinal Chemistry Cancer Research Molecular Docking

Cytotoxicity QSAR in MCF-7 Cells

A QSAR analysis of N-benzoyl-N'-(4-fluorophenyl)thiourea and its derivatives against the MCF-7 breast cancer cell line established a statistically significant linear relationship between substituent lipophilicity (π) and cytotoxic activity, enabling rational design of more potent analogs [1].

MCF-7 Cytotoxicity QSAR
Class-level
Log 1/C = -0.204π + 0.647; r=0.957, p=0.043 (N=4)
Supports lipophilicity-guided cytotoxicity derivative design
MCF-7 cell line; limited dataset, requires broader validation
QSAR Breast Cancer Cytotoxicity

Corrosion Inhibition on Mild Steel

In a comparative study of benzoylthiourea derivatives as corrosion inhibitors for mild steel in 1.0 M HCl, the compound 1-(4-fluoro-benzoyl)-3-(4-fluorophenyl)thiourea (structurally identical to N-benzoyl-N'-(4-fluorophenyl)thiourea) demonstrated measurable inhibition efficiency at 0.0004 M concentration [1]. Among eight tested derivatives, the most potent inhibitor (TS) achieved >90% efficiency, while the target compound's exact efficiency was not individually reported, but the study confirms its capability as a mixed-type inhibitor [1].

Corrosion Inhibition (Class-level)
Class-level
Mixed-type inhibitor; capable of forming protective film on mild steel in 1 M HCl
Supports structure-activity corrosion inhibitor screening
Compound efficiency not individually reported; confirm experimentally
Corrosion Science Materials Protection Electrochemistry

ADMET Profile and Toxicity Prediction

In silico ADMET predictions using pkCSM for N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives indicated favorable pharmacokinetic properties and relatively low toxicity for most compounds, with the notable exception of the N-4-trifluoromethyl-benzoyl derivative, which exhibited hepatotoxicity risk [1]. All compounds showed predicted cytotoxic activity greater than the comparative ligand 4I5_601 [1].

ADMET Prediction (In Silico)
Class-level
Favorable ADME properties; low predicted toxicity except CF3 derivative
Guides substituent selection for drug-like property studies
pkCSM predictions; verify with experimental ADMET assays
ADMET Drug Discovery Toxicology

SARS-CoV-2 3CLpro Inhibitor QSAR Model

A quantitative structure-activity relationship (QSAR) study of N-4-benzoyl-N'-(4-fluorophenyl)thiourea derivatives as potential SARS-CoV-2 3CLpro inhibitors yielded a validated equation for predicting antiviral activity: Log 1/C = 0.269 Log P2 – 2.776 Log P + 0.221 cMR + 3.195 [1]. The model demonstrates that lipophilic and steric parameters significantly influence antiviral potency, providing a rational basis for derivative selection.

3CLpro QSAR Model
Class-level
Log 1/C = 0.269 Log P² – 2.776 Log P + 0.221 cMR + 3.195; R=0.949, Sig=0.018
Supports antiviral screening compound prioritization
In silico model; validate with enzymatic inhibition assays
Antiviral COVID-19 Computational Chemistry

Diabetes Enzyme Inhibition by Fluorophenyl Thiourea

In a study of fluorophenyl thiourea derivatives, compounds containing the 4-fluorophenyl moiety exhibited potent inhibition of α-amylase (IC50: 53.307 nM) and α-glycosidase (IC50: 24.928 nM), outperforming other halogenated or unsubstituted phenyl analogs [1]. This structural feature is present in N-benzoyl-N'-(4-fluorophenyl)thiourea, supporting its relevance as a scaffold for developing antidiabetic agents.

α-Amylase & α-Glycosidase Inhibition
Class-level
4-Fluorophenyl derivatives: IC50 53.307 nM (α-amylase), 24.928 nM (α-glycosidase)
Supports 4-fluorophenyl scaffold for diabetes enzyme research
Class-level inference; confirm for specific BFPTU derivative
Diabetes Enzyme Inhibition Thiourea Derivatives

N-Benzoyl-N'-(4-fluorophenyl)thiourea Research & Industrial Applications


SIRT1-Targeted Anticancer Drug Discovery

N-Benzoyl-N'-(4-fluorophenyl)thiourea serves as a validated parent scaffold for developing SIRT1 inhibitors. Its in silico binding superiority over hydroxyurea [5] and predictable QSAR for cytotoxicity in MCF-7 cells [2] make it an ideal starting point for medicinal chemistry optimization. Researchers can systematically modify substituents guided by the established Log 1/C = -0.204π + 0.647 equation [2].

Corrosion Inhibition for Mild Steel

The compound and its structurally analogous benzoylthiourea derivatives have been validated as mixed-type corrosion inhibitors for mild steel in 1.0 M HCl [5]. Procurement is justified for studies investigating the relationship between molecular structure (e.g., substituent electronic effects) and inhibition efficiency, leveraging the compound's capacity to form protective adsorbed films on metal surfaces.

Antiviral Lead Optimization Against SARS-CoV-2 3CLpro

The validated QSAR model for N-4-benzoyl-N'-(4-fluorophenyl)thiourea derivatives against the SARS-CoV-2 main protease [5] provides a rational framework for selecting derivatives with optimized lipophilic and steric properties. This compound series is suitable for in silico screening campaigns and subsequent in vitro validation, accelerating COVID-19 antiviral drug discovery.

Enzyme Inhibition Studies for Metabolic Disorders

The 4-fluorophenyl moiety present in N-benzoyl-N'-(4-fluorophenyl)thiourea is associated with potent inhibition of α-amylase and α-glycosidase [5]. This class-level evidence supports the use of BFPTU as a core structure for synthesizing and testing novel antidiabetic agents, particularly in programs exploring thiourea-based enzyme inhibitors.

Application
Selection Property
Validation Focus
SIRT1-targeted cancer cell studies
Predicted SIRT1 binding context
Binding and cytotoxicity endpoint review
Mild steel corrosion inhibitor screening
Mixed-type inhibitor capability (class-level)
Electrochemical evaluation in 1 M HCl
SARS-CoV-2 3CLpro inhibitor screening
QSAR-derived lipophilic and steric profile
Enzymatic inhibition assay validation
Diabetes-related enzyme inhibition research
4-Fluorophenyl thiourea scaffold (class-level)
α-Amylase and α-glycosidase assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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